![molecular formula C16H16O2S B1337906 2-[(3-Phenylpropyl)thio]benzoic acid CAS No. 366801-27-6](/img/structure/B1337906.png)

2-[(3-Phenylpropyl)thio]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(3-Phenylpropyl)thio]benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that could be relevant to understanding the synthesis, molecular structure, and properties of similar thioester compounds. For instance, the synthesis of benzoic acid derivatives and their intermediates is a common theme in these studies, which could provide insights into the synthesis of the compound .

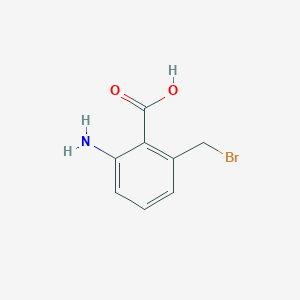

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves intermediates such as 3-hydroxy-3-phenylpropanoic acid, which is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid . Another study describes the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid, which, like "2-[(3-Phenylpropyl)thio]benzoic acid," contains a phenyl group and a thioester moiety . Additionally, the synthesis of 3-acetylthio-2-benzylpropionic acid from a chloromethyl phenylpropenoic acid precursor through asymmetric hydrogenation and acetylthiolation is reported, which could be analogous to the synthesis of thioester compounds .

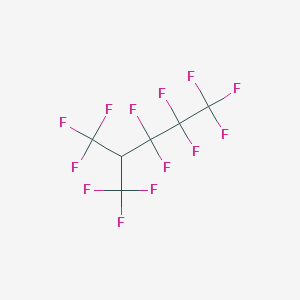

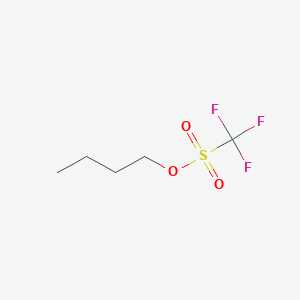

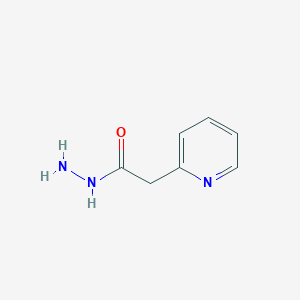

Molecular Structure Analysis

The molecular structure of thioester compounds can be complex, as evidenced by the study on 2-(3-benzoylthioureido)-3-phenylpropanoic acid, which shows a cis-trans conformation with respect to the thiono S atom across the C—N bonds . This suggests that "2-[(3-Phenylpropyl)thio]benzoic acid" may also exhibit interesting conformational characteristics due to the presence of the thioester bond.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can lead to the formation of various products. For example, 2-(2-oxo-3-phenylpropyl)benzaldehydes were used to synthesize 3-phenyl-2-naphthols and subsequently 2-hydroxy-3-phenyl-1,4-naphthoquinones . This indicates that the benzoic acid moiety can participate in complex chemical transformations, which could be relevant for "2-[(3-Phenylpropyl)thio]benzoic acid" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond . This suggests that "2-[(3-Phenylpropyl)thio]benzoic acid" may also have unique structural features affecting its physical properties.

Scientific Research Applications

Pharmacokinetics Analysis

Benzoic acid (BA) derivatives, including 2-[(3-Phenylpropyl)thio]benzoic acid, have been studied for their pharmacokinetic behavior across different species. Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for BA, emphasizing the metabolic and dosimetric variations among rats, guinea pigs, and humans. This study highlights the importance of understanding BA's pharmacokinetics for assessing dietary exposures to benzoates, indicating their broad application in food safety and human health risk assessment (Hoffman & Hanneman, 2017).

Gut Function Regulation

The antibacterial and antifungal properties of benzoic acid, utilized in foods and feeds, have been reported to improve gut health by enhancing functions like digestion, absorption, and barrier integrity. Mao et al. (2019) reviewed the effects of benzoic acid on gut functions, demonstrating its potential to regulate enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. This study provides insights into how benzoic acid could be leveraged for nutritional and therapeutic purposes to promote gastrointestinal health (Mao et al., 2019).

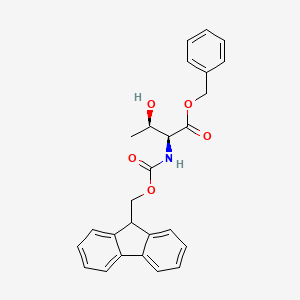

Synthesis and Therapeutic Potential

A novel salicylic acid derivative, closely related to 2-[(3-Phenylpropyl)thio]benzoic acid, was discussed by Tjahjono et al. (2022), who highlighted its synthesis, characterization, and potential as an alternative therapeutic agent. The compound, known for its anti-inflammatory, analgesic, and antiplatelet activities, presents a promising avenue for drug development, showcasing the versatility of benzoic acid derivatives in medicinal chemistry (Tjahjono et al., 2022).

Environmental and Health Impact Assessments

Studies on the environmental presence and health impacts of benzoic acid derivatives underscore their significance beyond pharmacology. For instance, research on the degradation of related compounds by advanced oxidation processes sheds light on their fate in water treatment systems and potential ecological risks, emphasizing the need for monitoring and mitigating their environmental impacts (Qutob et al., 2022).

properties

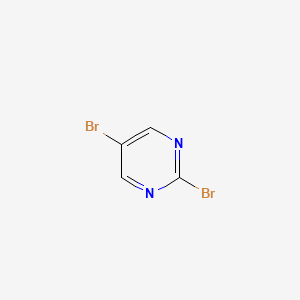

IUPAC Name |

2-(3-phenylpropylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSAZJUNDOZLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Phenylpropyl)thio]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)